![molecular formula C14H18I2N2O2 B14225282 1-[2-(2-Hydroxyethoxy)ethyl]-4,4'-bipyridin-1-ium diiodide CAS No. 583823-77-2](/img/structure/B14225282.png)
1-[2-(2-Hydroxyethoxy)ethyl]-4,4'-bipyridin-1-ium diiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(2-Hydroxyethoxy)ethyl]-4,4’-bipyridin-1-ium diiodide is a chemical compound with significant applications in various scientific fields This compound is known for its unique structure, which includes a bipyridine core substituted with hydroxyethoxyethyl groups and iodide ions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2-Hydroxyethoxy)ethyl]-4,4’-bipyridin-1-ium diiodide typically involves the reaction of bipyridine with 2-(2-chloroethoxy)ethanol under specific conditions. The process can be summarized as follows:
Reactants: Bipyridine and 2-(2-chloroethoxy)ethanol.
Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction.
Procedure: The mixture is heated to a specific temperature, usually around 100-120°C, for several hours to ensure complete reaction.
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 1-[2-(2-Hydroxyethoxy)ethyl]-4,4’-bipyridin-1-ium diiodide may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
1-[2-(2-Hydroxyethoxy)ethyl]-4,4’-bipyridin-1-ium diiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyethoxyethyl groups can undergo substitution reactions with different nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bipyridine derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of bipyridine-based compounds with different substituents.
Scientific Research Applications
1-[2-(2-Hydroxyethoxy)ethyl]-4,4’-bipyridin-1-ium diiodide has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 1-[2-(2-Hydroxyethoxy)ethyl]-4,4’-bipyridin-1-ium diiodide exerts its effects involves its interaction with specific molecular targets. In coordination chemistry, it acts as a ligand, binding to metal ions and forming stable complexes. In biological systems, its mechanism of action may involve binding to specific proteins or nucleic acids, leading to changes in their structure and function. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
1-[2-(2-Hydroxyethoxy)ethyl]-4,4’-bipyridin-1-ium diiodide can be compared with other similar compounds, such as:
4,4’-Bipyridine: A simpler bipyridine derivative without the hydroxyethoxyethyl groups.
2,2’-Bipyridine: Another bipyridine derivative with a different substitution pattern.
1,10-Phenanthroline: A related compound with a similar structure but different chemical properties.
The uniqueness of 1-[2-(2-Hydroxyethoxy)ethyl]-4,4’-bipyridin-1-ium diiodide lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for a wide range of applications in research and industry.
Properties
CAS No. |
583823-77-2 |
|---|---|
Molecular Formula |
C14H18I2N2O2 |
Molecular Weight |
500.11 g/mol |
IUPAC Name |
2-[2-(4-pyridin-1-ium-4-ylpyridin-1-ium-1-yl)ethoxy]ethanol;diiodide |
InChI |
InChI=1S/C14H17N2O2.2HI/c17-10-12-18-11-9-16-7-3-14(4-8-16)13-1-5-15-6-2-13;;/h1-8,17H,9-12H2;2*1H/q+1;;/p-1 |
InChI Key |
LCIGFMAMXBVQJH-UHFFFAOYSA-M |
Canonical SMILES |
C1=C[NH+]=CC=C1C2=CC=[N+](C=C2)CCOCCO.[I-].[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


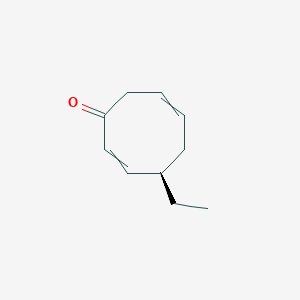

![Glycine, N-[(4-methoxyphenyl)methylene]-](/img/structure/B14225217.png)
![3-Ethoxy-5-methyl-5H-benzo[b]carbazole-6,11-dione](/img/structure/B14225218.png)
![1H-Indole, 2-(2-furanyl)-3-[(4-phenyl-1-piperidinyl)methyl]-](/img/structure/B14225223.png)
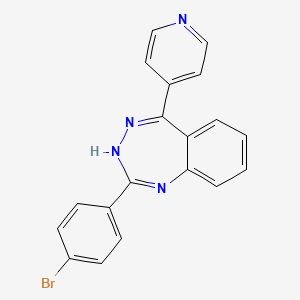
![3-Amino-1-azabicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B14225228.png)
![3-(6-iodohex-1-ynyl)-5-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]pyridine](/img/structure/B14225233.png)
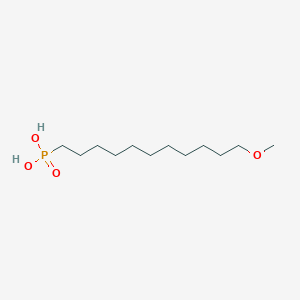

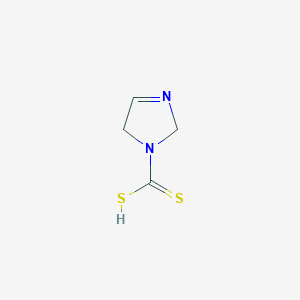
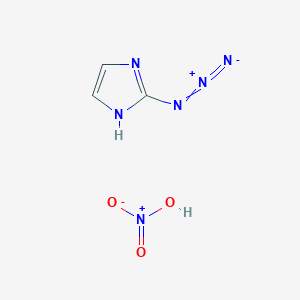
![12-Acetylbenzo[b]acridine-6,11-dione](/img/structure/B14225291.png)
![2-Furancarboxamide, 5-[(2-hydroxyethyl)amino]-N-2-pyridinyl-](/img/structure/B14225294.png)
